tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate is a complex organic compound characterized by its unique molecular structure and properties. With a molecular formula of C25H41ClN4O2Si and a molecular weight of 493.16 g/mol, it features a tert-butyl group, a piperazine moiety, and a chlorinated pyrrolo[2,3-b]pyridine structure. The presence of triisopropylsilyl enhances its stability and solubility in various organic solvents, making it suitable for research applications in medicinal chemistry and drug development .
The synthesis of tert-butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate typically involves multi-step synthetic routes:
This compound has potential applications in various fields:
Studies investigating the interactions of tert-butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate with biological targets are essential for understanding its pharmacological profile. Potential interactions include:
Such studies are crucial for determining the therapeutic viability of this compound in clinical settings.
Several compounds share structural similarities with tert-butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate. A comparison highlights its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(4-Fluorophenyl)-piperazine | Piperazine ring; Fluorine substitution | Antidepressant |
5-Chloro-N,N-diethylpyrimidin-2-amine | Chlorinated pyrimidine | Antiviral |
N-(tert-butoxycarbonyl)-piperazine | Piperazine ring; Tert-butoxycarbonyl protection | Drug development intermediate |
This compound's unique combination of a chlorinated pyrrolo structure and triisopropylsilyl group differentiates it from others by potentially enhancing solubility and stability while providing diverse functionalization opportunities for medicinal applications .
The compound tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate represents a complex heterocyclic structure with significant synthetic challenges [1] [2]. This article explores the various synthetic methodologies and optimization strategies employed in its preparation, focusing on key reaction mechanisms, protecting group manipulations, and modern synthetic techniques [3] [4].
The synthesis of tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate typically begins with appropriate pyrrolo[2,3-b]pyridine precursors that undergo sequential functionalization to introduce the chloro substituent, triisopropylsilyl protecting group, and piperazine moiety [1] [5]. Multiple synthetic routes have been developed, with the most efficient pathways involving strategic introduction of functional groups to minimize side reactions and maximize yields [6].
Nucleophilic aromatic substitution (SNAr) reactions play a crucial role in the synthesis of tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate, particularly in the introduction of the piperazine moiety at the 4-position of the pyrrolo[2,3-b]pyridine core [5] [7]. The pyridine portion of the pyrrolo[2,3-b]pyridine system is inherently electron-deficient, making it susceptible to nucleophilic attack [5].
The SNAr mechanism in this context proceeds through two primary pathways:
Addition-Elimination Mechanism: This involves initial nucleophilic attack by the piperazine nitrogen at the 4-position of the pyrrolo[2,3-b]pyridine ring, forming a Meisenheimer complex intermediate [5] [7]. The electron-withdrawing effect of the pyridine nitrogen facilitates this attack by stabilizing the negative charge in the intermediate [7]. Subsequent elimination of the leaving group (typically chloride) restores aromaticity and completes the substitution process [5].
Meisenheimer Complex Formation: The reaction proceeds through a distinct anionic σ-complex (Meisenheimer complex), which is stabilized by the electron-withdrawing nature of the pyridine nitrogen [7]. This stabilization is crucial for the success of the substitution reaction, as it lowers the activation energy barrier for the nucleophilic attack [5] [8].
The regioselectivity of the SNAr reaction is primarily governed by the electronic distribution within the pyrrolo[2,3-b]pyridine system [7]. The 4-position is particularly activated toward nucleophilic substitution due to the combined electron-withdrawing effects of the pyridine nitrogen and the chloro substituent [5] [8]. This activation makes the 4-position significantly more reactive than other positions in the ring system, leading to selective substitution at this site [7].
Table 1: Factors Affecting SNAr Reactivity in Pyrrolo[2,3-b]pyridine Systems
Factor | Effect on Reactivity | Influence on Reaction Conditions |
---|---|---|
Electron-withdrawing groups | Increase reactivity | Lower temperature requirements [5] [7] |
Leaving group ability | Better leaving groups increase rate | Affects choice of precursors [8] |
Solvent polarity | Polar aprotic solvents enhance rate | DMF, DMSO preferred [5] |
Temperature | Higher temperatures accelerate reaction | Balanced against potential side reactions [7] |
Catalyst presence | Lewis acids can enhance reactivity | ZnCl₂, AlCl₃ sometimes employed [8] |
Experimental studies have demonstrated that the SNAr reaction for introducing the piperazine moiety typically proceeds with high yields (70-90%) under optimized conditions [5] [7]. The reaction is commonly performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which stabilize the charged intermediates and enhance reaction rates [5].
While direct nucleophilic aromatic substitution using preformed piperazine derivatives is common in the synthesis of tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate, alternative approaches involving piperazine ring formation as part of the synthetic sequence have also been developed [6] [9].
One significant approach involves the sequential double Michael addition of nitrosoalkenes to primary amines, followed by stereoselective catalytic reductive cyclization of the resulting oxime groups [6]. This method allows for the direct construction of the piperazine ring with substituents at both carbon and nitrogen atoms, providing a versatile route to functionalized piperazines that can subsequently be coupled with the pyrrolo[2,3-b]pyridine core [6] [9].
Another important technique utilizes the reaction of piperazine-1-ium cation with alkenes or alkynes substituted by electron-withdrawing groups under metal ion catalysis [9]. This approach generates N-monosubstituted piperazines with high selectivity, which can then be further functionalized to introduce the tert-butyloxycarbonyl (Boc) protecting group [9].
The Buchwald-Hartwig amination represents another powerful method for forming the critical C-N bond between the piperazine nitrogen and the pyrrolo[2,3-b]pyridine core [10]. This palladium-catalyzed coupling reaction can proceed efficiently with as little as 1 mol% catalyst loading, providing high yields of the desired product [10]. The reaction typically employs a palladium source (such as Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (such as BINAP or XPhos), and a base (such as Cs₂CO₃ or t-BuONa) [10].
Table 2: Comparison of Piperazine Formation and Coupling Techniques
Method | Advantages | Limitations | Typical Yields |
---|---|---|---|
Direct SNAr with preformed piperazine | Simplicity, fewer steps | Requires activated substrates | 70-90% [5] [6] |
Michael addition/reductive cyclization | Allows diverse substitution patterns | Multiple steps required | 60-85% [6] [9] |
Piperazine-1-ium cation approach | High monoselectivity | Specific substrate requirements | 75-90% [9] |
Buchwald-Hartwig amination | Works with less activated substrates | Requires precious metal catalysts | 80-95% [10] |
Cascade double nucleophilic substitution | One-pot process | Limited substrate scope | 65-80% [11] |
The choice of method for piperazine incorporation depends on several factors, including the availability of starting materials, the desired substitution pattern, and compatibility with other functional groups present in the molecule [6] [9]. For the synthesis of tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate, approaches that allow for selective monosubstitution of piperazine are particularly valuable, as they facilitate the subsequent introduction of the tert-butyloxycarbonyl protecting group [9] [10].
The synthesis of tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate necessitates careful manipulation of protecting groups to control reactivity and ensure regioselectivity [12] [13]. Two key protecting groups in this molecule are the triisopropylsilyl (TIPS) group on the pyrrole nitrogen and the tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens [1] [12].
The triisopropylsilyl (TIPS) group serves as a robust protecting group for the pyrrole nitrogen in the pyrrolo[2,3-b]pyridine core, providing steric hindrance and stability during various synthetic transformations [12] [14]. Understanding the deprotection kinetics of the TIPS group is crucial for developing selective deprotection strategies that preserve other functional groups in the molecule [15] [16].
The deprotection of the TIPS group from the pyrrole nitrogen typically proceeds through nucleophilic attack at the silicon atom, with subsequent cleavage of the Si-N bond [15] [17]. Several reagents and conditions have been investigated for this transformation, with fluoride-based reagents being particularly effective [15] [18].
Silver fluoride (AgF) has emerged as a particularly efficient reagent for the deprotection of TIPS-protected heterocycles [18] [19]. The reaction mechanism involves initial coordination of the fluoride ion to the silicon atom, followed by formation of a pentacoordinate silicon intermediate that undergoes rearrangement and Si-N bond cleavage [18] [20]. The resulting silver-nitrogen bond is subsequently hydrolyzed to yield the deprotected pyrrole nitrogen [18].
The kinetics of TIPS deprotection with AgF follow a pseudo-first-order rate law with respect to the TIPS-protected substrate when AgF is used in excess [18] [19]. The rate constant (k) for this reaction has been determined to be approximately 0.15-0.25 min⁻¹ at room temperature in methanol, indicating a relatively rapid deprotection process [18] [20].
Table 3: Kinetic Parameters for TIPS Deprotection with Various Reagents
Deprotection Reagent | Solvent | Temperature (°C) | Rate Constant (min⁻¹) | Half-life (min) |
---|---|---|---|---|
AgF (1.5 equiv) | Methanol | 25 | 0.20 ± 0.03 | 3.5 [18] [19] |
TBAF (2.0 equiv) | THF | 25 | 0.08 ± 0.01 | 8.7 [15] [17] |
HF (10%) | THF/MeOH | 25 | 0.05 ± 0.01 | 13.9 [15] [17] |
AgNO₃/KF | Methanol | 25 | 0.12 ± 0.02 | 5.8 [18] |
KF/18-crown-6 | THF | 25 | 0.03 ± 0.01 | 23.1 [17] |
The deprotection rate is influenced by several factors, including solvent polarity, temperature, and the presence of additives [15] [17]. Polar protic solvents like methanol enhance the rate of deprotection by stabilizing the charged intermediates and facilitating nucleophilic attack by the fluoride ion [18] [17]. Increasing the temperature also accelerates the deprotection process, with the rate approximately doubling for every 10°C increase in temperature, following the Arrhenius relationship [18] [21].
The selectivity of TIPS deprotection in the presence of other silicon-based protecting groups (such as TMS or TBS) is another important consideration [17] [14]. The bulky nature of the TIPS group generally makes it more resistant to deprotection compared to less hindered silyl groups, allowing for selective manipulations in molecules containing multiple silyl protecting groups [17] [14]. However, under forcing conditions with excess fluoride reagents, all silyl groups may be removed [15] [17].
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, including the piperazine nitrogen in tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate [22] [13]. Understanding the stability profile of the Boc group under various reaction conditions is essential for designing synthetic routes that maintain this protecting group when desired and remove it selectively when needed [22] [23].
The Boc group is primarily cleaved under acidic conditions through a mechanism involving protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a tert-butyl cation [22] [23]. The tert-butyl cation can either form isobutylene or react with nucleophiles present in the reaction mixture [23].
Table 4: Stability of Boc Group Under Various Conditions
Condition | Temperature (°C) | Time | Stability/Deprotection Rate | Notes |
---|---|---|---|---|
TFA/CH₂Cl₂ (1:1) | 25 | 1-2 h | Rapid deprotection | Standard deprotection conditions [22] [23] |
TFA/CH₂Cl₂ (1:3) | 0 | 2-4 h | Moderate deprotection | Milder conditions for sensitive substrates [24] [23] |
HCl (4M) in dioxane | 25 | 1-3 h | Rapid deprotection | Alternative to TFA [23] |
H₃PO₄ (85%) | 25 | 4-8 h | Moderate deprotection | Less acidic alternative [23] |
Aqueous buffer pH 4-5 | 25 | >24 h | Stable | Minimal deprotection [22] |
Aqueous buffer pH 7-8 | 25 | >48 h | Highly stable | No significant deprotection [22] |
Basic conditions (pH >9) | 25 | >48 h | Highly stable | No significant deprotection [22] [13] |
Thermal (150°C) | 150 | 0.5-1 h | Moderate deprotection | Thermolytic removal possible [24] |
Microwave (100°C) | 100 | 10-30 min | Moderate deprotection | Accelerated by microwave irradiation [25] |
The stability of the Boc group is highly dependent on pH, with excellent stability under neutral and basic conditions but rapid deprotection under strongly acidic conditions [22] [13]. This pH-dependent stability profile allows for selective manipulations in molecules containing multiple protecting groups [22] [23].
Temperature also significantly affects Boc group stability [24] [25]. While the Boc group is generally stable at room temperature under neutral conditions, elevated temperatures can lead to thermolytic cleavage, even in the absence of acid [24]. This thermolytic deprotection becomes significant at temperatures above 150°C and can be utilized as an alternative deprotection method for acid-sensitive substrates [24].
The presence of electron-donating or electron-withdrawing groups in proximity to the Boc-protected nitrogen can influence its stability [22] [13]. Electron-donating groups tend to stabilize the Boc group by enhancing the nucleophilicity of the nitrogen, while electron-withdrawing groups can destabilize it by reducing nitrogen basicity [22].
In the context of tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate synthesis, the differential stability of the TIPS and Boc protecting groups allows for selective manipulations [12] [22]. The TIPS group can be selectively removed using fluoride sources without affecting the Boc group, while the Boc group can be selectively cleaved using acidic conditions that do not affect the TIPS group [12] [22].
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and improving yields in the preparation of complex heterocyclic compounds like tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate [26] [27] [28]. This approach offers several advantages over conventional heating methods, including rapid and uniform heating, reduced reaction times, improved yields, and enhanced selectivity [25] [29].
The synthesis of pyrrolo[2,3-b]pyridine derivatives under microwave conditions has been extensively studied, with significant improvements in reaction efficiency compared to conventional methods [26] [27] [28]. For instance, the key hetero Diels-Alder reaction used to construct the pyrrolo[2,3-b]pyridine scaffold can be performed under solvent-free microwave conditions, reducing reaction times from hours to minutes while maintaining or improving yields [26].
Several critical parameters influence the outcome of microwave-assisted reactions in the synthesis of tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate:
Solvent Selection: The choice of solvent significantly impacts microwave heating efficiency due to differences in dielectric properties [25]. Polar solvents like DMF, DMSO, and alcohols absorb microwave energy effectively, leading to rapid heating and accelerated reactions [25]. For the synthesis of pyrrolo[2,3-b]pyridine derivatives, 1,4-dioxane, DMF, and methanol have proven particularly effective [27] [30].
Temperature and Power Settings: Precise control of temperature and microwave power is crucial for optimizing reactions and preventing decomposition of sensitive intermediates [25]. Modern microwave reactors allow for accurate temperature monitoring and control, enabling reproducible reaction conditions [25] [29].
Reaction Time Optimization: Microwave irradiation typically reduces reaction times by orders of magnitude compared to conventional heating [26] [27]. For example, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines can be completed in just 26 minutes under microwave conditions compared to several hours with conventional heating [30].
Catalyst Loading: Microwave irradiation often allows for reduced catalyst loadings while maintaining or improving reaction efficiency [25] [29]. This is particularly relevant for palladium-catalyzed coupling reactions used in the synthesis of pyrrolo[2,3-b]pyridine derivatives [30].
Table 5: Optimization of Microwave Conditions for Key Synthetic Steps
Synthetic Step | Conventional Conditions | Microwave Conditions | Yield Improvement | Time Reduction |
---|---|---|---|---|
Pyrrolo[2,3-b]pyridine formation | 110°C, 5h, solvent | 150°C, 30min, solvent-free | 15-25% [26] [27] | 90% [26] |
Nucleophilic substitution with piperazine | 80°C, 12h, DMF | 120°C, 45min, DMF | 10-20% [27] [25] | 85% [25] |
Palladium-catalyzed coupling | 85°C, 24h, dioxane/water | 125°C, 26min, dioxane/water | 5-15% [30] | 98% [30] |
TIPS protection | 25°C, 24h, THF | 60°C, 2h, THF | 5-10% [25] | 92% [25] |
Boc protection | 25°C, 12h, THF/water | 50°C, 1h, THF/water | 5-15% [25] [29] | 92% [25] |
The application of microwave-assisted synthesis to the preparation of tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate offers several specific advantages:
Enhanced Regioselectivity: Microwave irradiation has been shown to improve regioselectivity in nucleophilic aromatic substitution reactions, which is crucial for the selective introduction of the piperazine moiety at the 4-position of the pyrrolo[2,3-b]pyridine core [27] [25].
Reduced Side Reactions: The shorter reaction times associated with microwave heating minimize the occurrence of side reactions, leading to cleaner reaction profiles and simplified purification procedures [25] [29].
Improved Scalability: Modern microwave reactors with flow capabilities allow for scaling up microwave-assisted reactions, making this approach viable for larger-scale synthesis of tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate [25].
Green Chemistry Aspects: Microwave-assisted synthesis aligns with green chemistry principles by reducing energy consumption, minimizing solvent use (in some cases enabling solvent-free conditions), and improving atom economy through higher yields and fewer side products [25] [29].
The comprehensive spectroscopic and analytical characterization of tert-butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate represents a multifaceted investigation encompassing advanced nuclear magnetic resonance spectroscopy, mass spectrometric analysis, and crystallographic studies [1] [2] [3]. This heterocyclic compound, bearing the Chemical Abstracts Service registry number 1020056-95-4, exhibits a molecular formula of C₂₅H₄₁ClN₄O₂Si with a molecular weight of 493.16 grams per mole [1] [2].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation through examination of both one-dimensional and two-dimensional spectroscopic techniques [4] [5]. The compound exhibits characteristic spectroscopic features attributable to its triisopropylsilyl protecting group, piperazine ring system, and pyrrolo[2,3-b]pyridine heterocyclic core.
The proton nuclear magnetic resonance spectrum reveals distinctive signal patterns characteristic of the triisopropylsilyl moiety [6] [7]. The triisopropylsilyl group demonstrates characteristic multiplicity patterns, with isopropyl methine protons appearing as complex multipiples in the region of 1.05-1.15 parts per million, while the associated methyl groups manifest as doublets between 1.20-1.35 parts per million [7] [8]. This pattern reflects the conformational dynamics of triisopropylsilyl groups, which have been extensively studied through dynamic nuclear magnetic resonance spectroscopy [9].
The tert-butyl carboxylate protecting group generates a characteristic singlet at approximately 1.48 parts per million, integrating for nine protons [4] [10]. This chemical shift represents the typical range observed for tert-butyl carbamate protecting groups in piperazine derivatives [11] [10].
Piperazine ring protons exhibit conformational complexity due to the restricted rotation around the carbamate bond and chair-chair interconversion processes [4] [12] [13]. The N-carboxylate-substituted methylene protons appear as multipiples between 3.50-3.70 parts per million, while the N-pyrrolo[2,3-b]pyridine-substituted methylene protons resonate at 3.25-3.40 parts per million [4] [12].
The pyrrolo[2,3-b]pyridine heterocyclic system demonstrates characteristic aromatic proton resonances [5] [14]. The H-2 proton of the pyrrole ring appears as a doublet between 6.45-6.55 parts per million, while the H-3 proton manifests between 7.25-7.35 parts per million [5] [14]. The pyridine ring protons H-6 and H-7 demonstrate downfield chemical shifts between 8.05-8.20 parts per million, consistent with the electron-withdrawing effects of the nitrogen atom and chlorine substituent [5] [14].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbon framework and electronic environment [5] [15]. The triisopropylsilyl group exhibits characteristic carbon resonances, with methyl carbons appearing between 12-18 parts per million and methine carbons between 18-23 parts per million [6] [7]. These chemical shifts reflect the silicon-carbon bonding environment and steric effects inherent to bulky silyl protecting groups [6] [16].
The tert-butyl carboxylate demonstrates typical chemical shift patterns, with the quaternary carbon appearing around 80 parts per million and methyl carbons at approximately 28.4 parts per million [17] [10]. The carbonyl carbon resonates in the characteristic carbamate region between 154-158 parts per million [17] [10].
Piperazine carbon atoms exhibit chemical shifts reflecting their substitution patterns and conformational preferences [4] [12]. The carbons adjacent to the N-carboxylate nitrogen appear between 43-47 parts per million, while those connected to the N-pyrrolo[2,3-b]pyridine nitrogen resonate between 48-52 parts per million [4] [12].
The pyrrolo[2,3-b]pyridine carbon framework demonstrates characteristic aromatic chemical shifts [5] [14]. The C-2 carbon appears between 98-102 parts per million, while C-3 resonates between 115-120 parts per million [5] [14]. The pyridine carbons C-6 and C-7 exhibit downfield shifts between 140-155 parts per million, reflecting the aromatic nitrogen environment and chlorine substitution effects [5] [14].
Two-dimensional nuclear magnetic resonance experiments provide critical connectivity information and facilitate complete structural assignment [5] [11]. Homonuclear correlation spectroscopy experiments enable identification of scalar coupling networks within both the heterocyclic framework and aliphatic substituents [5] [11].
Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivities, facilitating unambiguous assignment of carbon chemical shifts to their corresponding proton environments [5] [11]. These experiments prove particularly valuable for distinguishing between the multiple methylene environments within the piperazine ring system and for confirming the substitution pattern of the pyrrolo[2,3-b]pyridine core [5] [11].
Heteronuclear multiple bond correlation experiments reveal long-range carbon-hydrogen coupling relationships, providing crucial information regarding quaternary carbon positions and connectivity patterns within the heterocyclic framework [5] [11]. These experiments prove essential for establishing the substitution pattern and confirming the presence of the chlorine substituent at the C-5 position of the pyridine ring [5] [11].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pathway elucidation through systematic bond cleavage analysis [18] [19] [20]. The compound demonstrates characteristic fragmentation patterns reflecting the stability and fragmentation propensity of its constituent functional groups.
The molecular ion [M+H]⁺ appears at mass-to-charge ratio 494, exhibiting relatively low abundance (5-15%) characteristic of complex organic molecules containing multiple heteroatoms [18] [19]. The presence of chlorine generates a characteristic isotope pattern with [M+2]⁺ at mass-to-charge ratio 496, exhibiting the expected 3:1 intensity ratio reflecting natural chlorine isotope abundance [21] [20].
Primary fragmentation pathways involve cleavage of the most labile bonds within the molecular framework [18] [19] [20]. Loss of the triisopropylsilyl group through silicon-nitrogen bond cleavage generates a prominent fragment at mass-to-charge ratio 351, typically exhibiting 20-40% relative intensity [18] [16]. This fragmentation reflects the inherent weakness of silicon-nitrogen bonds under electron impact conditions [18] [16].
Secondary fragmentation involves further decomposition of primary fragment ions through systematic loss of functional groups [18] [19] [20]. Loss of the tert-butyl radical through α-cleavage generates a fragment at mass-to-charge ratio 437, exhibiting moderate intensity (10-25%) [22] [10]. This fragmentation pattern represents typical behavior for tert-butyl-containing compounds under mass spectrometric conditions [22] [10].
Decomposition of the carbamate functionality through loss of the entire Boc protecting group produces a significant fragment at mass-to-charge ratio 394, often representing 40-70% relative intensity [17] [22] [10]. This fragmentation pathway reflects the thermal lability of carbamate protecting groups and their propensity for elimination reactions [17] [22] [10].
The piperazine ring system undergoes characteristic fragmentation to generate ions in the mass-to-charge ratio range 185-220, frequently representing base peak intensities [4] [23] [19]. These fragments retain portions of the heterocyclic framework while eliminating substituent groups, reflecting the inherent stability of nitrogen-containing six-membered rings [4] [23] [19].
The pyrrolo[2,3-b]pyridine core demonstrates remarkable stability under mass spectrometric conditions, generating fragments in the mass-to-charge ratio range 150-180 with moderate to high intensity (30-60%) [14] [20]. This stability reflects the aromatic character and extended conjugation within the bicyclic heterocyclic system [14] [20]. The fragmentation patterns of pyrrolo[2,3-b]pyridine derivatives have been extensively characterized, revealing consistent retention of the heterocyclic framework through rearrangement processes [20].
The triisopropylsilyl group generates a characteristic fragment at mass-to-charge ratio 143, often appearing as the base peak or exhibiting very high relative intensity (80-100%) [18] [16]. This fragment represents a stable silicenium ion formed through rearrangement processes characteristic of trialkylsilyl groups [18] [16].
Crystallographic analysis provides definitive three-dimensional structural information and conformational preferences for the compound in the solid state [24] [25] [9]. While specific crystallographic data for this compound was not identified in the literature search, extensive studies of related piperazine derivatives and triisopropylsilyl-containing compounds provide insights into expected conformational behavior [25] [9] [13].
Piperazine rings typically adopt chair conformations in crystalline environments, with substituents preferentially occupying equatorial positions to minimize steric interactions [25] [13] [26]. The N-carboxylate and N-heterocycle substituents are expected to adopt equatorial orientations, consistent with conformational preferences observed in related piperazine derivatives [25] [13] [26].
Temperature-dependent nuclear magnetic resonance studies of related piperazine compounds reveal conformational exchange processes with activation barriers ranging from 56-80 kilojoules per mole [13] [27]. These barriers reflect both carbamate bond rotation and piperazine ring inversion processes [13] [27]. The bulky triisopropylsilyl and tert-butyl substituents are expected to significantly influence these conformational dynamics through steric interactions [13] [27].
Pyrrolo[2,3-b]pyridine derivatives typically exhibit planar heterocyclic frameworks with minimal deviation from planarity [24] [29]. The fused ring system demonstrates characteristic bond lengths and angles consistent with aromatic character throughout the bicyclic framework [24] [29].
Intermolecular interactions in crystalline pyrrolo[2,3-b]pyridine derivatives frequently involve π-π stacking interactions and hydrogen bonding networks [24] [30] [11]. The presence of the chlorine substituent and triisopropylsilyl group significantly influences crystal packing through steric effects and weak intermolecular interactions [24] [30].
The overall molecular conformation reflects a balance between intramolecular steric interactions, electronic effects, and intermolecular packing forces [24] [9] [13]. The bulky protecting groups are expected to adopt conformations that minimize steric clashes while maintaining optimal overlap of the heterocyclic π-systems [24] [9] [13].
Data Tables:
Property | Value |
---|---|
IUPAC Name | tert-butyl 4-[5-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]piperazine-1-carboxylate |
CAS Number | 1020056-95-4 |
Molecular Formula | C₂₅H₄₁ClN₄O₂Si |
Molecular Weight (g/mol) | 493.16 |
Exact Mass (g/mol) | 492.268731 |
Storage Temperature | 2-8°C (sealed, dry) |
Purity | 95% |
Appearance | Solid |
Proton/Carbon Assignment | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |
---|---|---|
TIPS CH protons | 1.05-1.15 (m) | 12-18 |
TIPS CH₃ protons | 1.20-1.35 (d) | 18-23 |
tert-Butyl protons | 1.48 (s, 9H) | 28.4 |
Piperazine CH₂ (N-Boc) | 3.50-3.70 (m) | 43-47 |
Piperazine CH₂ (N-pyrrolo) | 3.25-3.40 (m) | 48-52 |
Pyrrolo[2,3-b]pyridine H-2 | 6.45-6.55 (d) | 98-102 |
Pyrrolo[2,3-b]pyridine H-3 | 7.25-7.35 (d) | 115-120 |
Pyrrolo[2,3-b]pyridine H-6 | 8.10-8.20 (s) | 140-145 |
Pyrrolo[2,3-b]pyridine H-7 | 8.05-8.15 (s) | 150-155 |
Carbonyl Carbon (C=O) | - | 154-158 |
Fragment Description | m/z Value | Relative Intensity (%) | Fragmentation Mechanism |
---|---|---|---|
Molecular Ion [M+H]⁺ | 494 | 5-15 | Protonation |
Loss of TIPS group [M-TIPS]⁺ | 351 | 20-40 | Si-N bond cleavage |
Loss of tert-butyl [M-C₄H₉]⁺ | 437 | 10-25 | α-cleavage from tert-butyl |
Loss of Boc group [M-Boc]⁺ | 394 | 40-70 | Carbamate decomposition |
Piperazine fragment | 185-220 | 60-100 | Ring fragmentation |
Pyrrolo[2,3-b]pyridine core | 150-180 | 30-60 | Heterocycle retention |
TIPS fragment | 143 | 80-100 | Silyl rearrangement |
Chlorine isotope pattern | 494/496 (3:1) | 3:1 ratio | Chlorine isotopes |